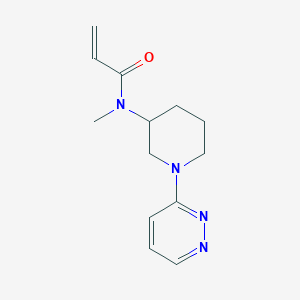
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPE belongs to the class of piperidine derivatives and has a molecular formula of C18H23N3O. In
Wirkmechanismus
The mechanism of action of N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. This leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which can improve cognitive function and mood.
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. This can lead to a reduction in oxidative damage and inflammation in the body.
Biochemical and Physiological Effects:
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has also been shown to reduce inflammation and oxidative stress in the brain, which can improve overall brain health.
In addition, N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has been shown to have anti-inflammatory effects in the body, which could be useful in the treatment of inflammatory diseases. N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has also been shown to have analgesic effects, which could be useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide in lab experiments is its high purity and stability. N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide can be easily synthesized and purified, which makes it a useful compound for studying its effects in vitro and in vivo. Another advantage is its low toxicity, which makes it a safe compound to use in lab experiments.
One of the limitations of using N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Another limitation is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide. One area of interest is in the development of N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide-based drugs for the treatment of neurodegenerative diseases. Another area of interest is in the development of N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide-based drugs for the treatment of inflammatory diseases.
Further research is also needed to fully understand the mechanism of action of N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide and its effects on various signaling pathways in the body. This could lead to the development of more targeted and effective therapies for a variety of disease conditions.
Conclusion:
In conclusion, N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has been shown to have neuroprotective, anti-inflammatory, and analgesic effects in the body. While there are limitations to using N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide in lab experiments, its high purity and stability make it a useful compound for studying its effects. Future research on N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide could lead to the development of new therapies for a variety of disease conditions.
Synthesemethoden
The synthesis of N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide involves the reaction of 3-amino-1-(3-pyridyl) piperidine with methyl acrylate in the presence of a catalyst such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide by deprotection of the N-methyl group using trifluoroacetic acid. The overall yield of N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide synthesis is approximately 60%.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the primary areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has been shown to have neuroprotective effects by inhibiting the formation of beta-amyloid plaques and reducing oxidative stress in the brain.
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide has also been investigated for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Studies have shown that N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide can inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-3-13(18)16(2)11-6-5-9-17(10-11)12-7-4-8-14-15-12/h3-4,7-8,11H,1,5-6,9-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYUMEPSLWMZFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=NN=CC=C2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(1-pyridazin-3-ylpiperidin-3-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2406288.png)
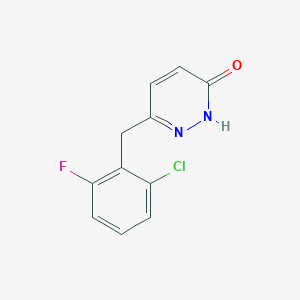
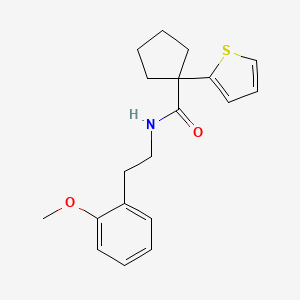
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406293.png)
![4-Ethyl 2-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2406295.png)
![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406296.png)
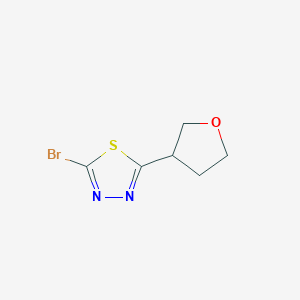
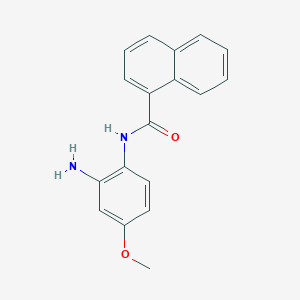


![4-[2-(1H-Benzoimidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester](/img/structure/B2406303.png)
![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2406306.png)
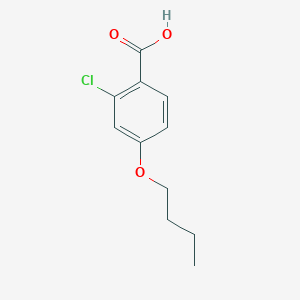
![N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406310.png)